molecular formula C10H14ClNO3 B6220090 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride CAS No. 2751615-12-8

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride

Cat. No.: B6220090
CAS No.: 2751615-12-8
M. Wt: 231.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride, commonly known as aminopropylbenzoic acid hydrochloride (APBH), is a synthetic organic compound with a variety of applications in scientific research. APBH is a derivative of benzoic acid, and it is used in biochemical research, as a reagent for organic synthesis, and as a blocking agent for medical laboratory tests.

Scientific Research Applications

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is used in a variety of scientific research applications, including biochemical research, as a reagent for organic synthesis, and as a blocking agent for medical laboratory tests. In biochemical research, this compound is used to study the structure and function of proteins, enzymes, and other macromolecules. As a reagent for organic synthesis, this compound can be used to synthesize other organic compounds, such as aminopropylbenzene and aminopropylbenzaldehyde. Additionally, this compound is used as a blocking agent in medical laboratory tests, such as ELISA, to prevent non-specific binding of antibodies to the surface of the substrate.

Mechanism of Action

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride acts as a blocking agent by forming a covalent bond with the surface of the substrate, such as a plastic or glass surface. This covalent bond blocks the binding of non-specific antibodies to the surface of the substrate and prevents non-specific binding of the antibodies to the substrate.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on the body. It is not metabolized or absorbed by the body and is excreted unchanged in the urine.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride in laboratory experiments is that it is a highly effective blocking agent. It is also relatively inexpensive and easy to synthesize. However, one of the major limitations of this compound is that it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, this compound can be toxic if not handled properly, so it is important to take appropriate safety precautions when handling this compound.

Future Directions

There are several potential future directions for 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride research. One potential application is the development of new and improved blocking agents for medical laboratory tests. Additionally, this compound could be further studied for its potential use in organic synthesis and biochemical research. Finally, this compound could be explored for its potential use in drug delivery systems and other pharmaceutical applications.

Synthesis Methods

3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride can be synthesized from benzoic acid and 2-amino-3-hydroxypropyl chloride in a two-step reaction. In the first step, benzoic acid is reacted with 2-amino-3-hydroxypropyl chloride in the presence of an acid catalyst, such as sulfuric acid, to form a mono-substituted benzoic acid. In the second step, the mono-substituted benzoic acid is treated with hydrochloric acid to form this compound. This reaction is typically carried out at temperatures ranging from 25-50°C and is complete within several hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves the reaction of 3-nitrobenzoic acid with ethylene glycol to form 3-(2-hydroxyethyl)benzoic acid, which is then reacted with ammonia to form 3-(2-aminoethyl)benzoic acid. This compound is then reacted with formaldehyde to form 3-(3-amino-2-hydroxypropyl)benzoic acid, which is finally converted to its hydrochloride salt form.", "Starting Materials": [ "3-nitrobenzoic acid", "ethylene glycol", "ammonia", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-nitrobenzoic acid is reacted with ethylene glycol in the presence of a catalyst to form 3-(2-hydroxyethyl)benzoic acid.", "Step 2: 3-(2-hydroxyethyl)benzoic acid is reacted with ammonia in the presence of a reducing agent to form 3-(2-aminoethyl)benzoic acid.", "Step 3: 3-(2-aminoethyl)benzoic acid is reacted with formaldehyde in the presence of a catalyst to form 3-(3-amino-2-hydroxypropyl)benzoic acid.", "Step 4: 3-(3-amino-2-hydroxypropyl)benzoic acid is converted to its hydrochloride salt form by reacting it with hydrochloric acid." ] }

2751615-12-8

Molecular Formula

C10H14ClNO3

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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